molecular formula C18H22N2O2S B2606727 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine CAS No. 339017-12-8

4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine

Cat. No.: B2606727
CAS No.: 339017-12-8
M. Wt: 330.45
InChI Key: PTTUDWSHYLIVPS-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine is a complex organic compound that features a piperidine ring fused to a pyridine ring, with various substituents including a methyl group, a methylsulfonyl group, and a phenyl group

Scientific Research Applications

4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Substitution Reactions: The methyl, methylsulfonyl, and phenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Halogenated precursors and nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyridine: Unique due to its specific substituents and ring structure.

    4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinopyridine: Similar but lacks the piperidine ring.

    4-Methyl-3-(methylsulfonyl)-6-phenyl-2-piperidinopyrimidine: Similar but contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

This compound is unique due to the combination of its piperidine and pyridine rings, along with the specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-3-methylsulfonyl-6-phenyl-2-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-13-16(15-9-5-3-6-10-15)19-18(17(14)23(2,21)22)20-11-7-4-8-12-20/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTUDWSHYLIVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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